4-Fluorobiphenyl
Overview
Description
Mechanism of Action
Target of Action
Similar compounds like flurbiprofen, another fluorinated compound, act by inhibiting cyclooxygenase (cox), an enzyme responsible for the conversion of arachidonic acid to prostaglandin .
Mode of Action
It’s known that fluorinated compounds can interact with enzymes, leading to their biotransformation . For instance, Flurbiprofen, a similar fluorinated compound, inhibits COX, thereby reducing the production of prostaglandins .
Biochemical Pathways
4-Fluorobiphenyl undergoes biochemical degradation in the presence of various mycorrhizal fungi to afford 4-fluorobiphen-4′-ol and 4-fluorobiphen-3′-ol as major products . It can also be catabolized via established aromatic hydrocarbon pathways in aerobic bacteria, typically involving oxygenase or hydroxylase action .
Pharmacokinetics
A related compound, 4’-ethynl-2-fluorobiphenyl, was found to be quantitatively absorbed from the gastrointestinal tract in rats .
Result of Action
The biodegradation of this compound leads to the formation of 4-fluorobiphen-4′-ol and 4-fluorobiphen-3′-ol .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of specific microorganisms can lead to its biodegradation . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobiphenyl can be synthesized through several methods. One common approach involves the reaction of 4-bromobiphenyl with a fluorinating agent such as potassium fluoride in the presence of a phase transfer catalyst. The reaction typically occurs under reflux conditions in a polar aprotic solvent like dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound often involves the use of metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction between 4-bromobiphenyl and a fluorinated boronic acid derivative in the presence of a palladium catalyst can yield this compound with high efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-4’-ol and this compound-3’-ol.
Reduction: Reduction reactions can convert it to biphenyl derivatives with different functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: this compound-4’-ol, this compound-3’-ol.
Reduction: Various biphenyl derivatives.
Substitution: Halogenated biphenyls.
Scientific Research Applications
4-Fluorobiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies on its biodegradation by fungi like Cunninghamella elegans provide insights into microbial transformation of fluorinated compounds.
Medicine: Research on its derivatives, such as flurbiprofen, explores their potential as nonsteroidal anti-inflammatory drugs.
Industry: It is used in the production of liquid crystals and other advanced materials.
Comparison with Similar Compounds
4-Fluoroanisole: Another fluorinated aromatic compound with different substituents.
4-Fluorotoluene: A fluorinated toluene derivative.
4-Fluorophenol: A fluorinated phenol with distinct chemical properties.
Uniqueness: 4-Fluorobiphenyl is unique due to its biphenyl structure with a para-fluorine substitution, which imparts specific electronic and steric effects. These effects influence its reactivity and interactions with other molecules, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
1-fluoro-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYZJEIKQYLEGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186111 | |
Record name | 4-Fluorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light brown crystalline solid; [Alfa Aesar MSDS] | |
Record name | 4-Fluorobiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11623 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00901 [mmHg] | |
Record name | 4-Fluorobiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11623 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
324-74-3 | |
Record name | 4-Fluorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=324-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000324743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-FLUOROBIPHENYL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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